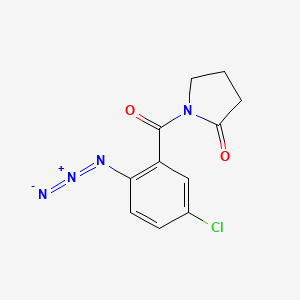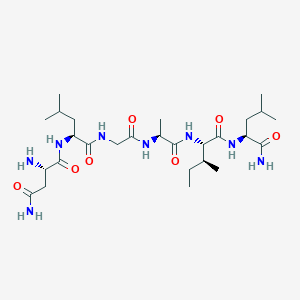![molecular formula C14H26O2Si B14215864 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one CAS No. 832743-72-3](/img/structure/B14215864.png)
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxyl group, a trimethylsilyl group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Diene System: The initial step involves the formation of the conjugated diene system through a series of elimination reactions.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diene system can be reduced to form a saturated compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-oxo-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one.
Reduction: Formation of 6-hydroxy-8-[(trimethylsilyl)methyl]decane-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in π-π interactions, influencing its biological activity and chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one: Similar in structure but with variations in functional groups.
8-[(Trimethylsilyl)methyl]deca-8,9-dien-2-one: Lacks the hydroxyl group.
6-Hydroxy-8-deca-8,9-dien-2-one: Lacks the trimethylsilyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
832743-72-3 |
|---|---|
Fórmula molecular |
C14H26O2Si |
Peso molecular |
254.44 g/mol |
InChI |
InChI=1S/C14H26O2Si/c1-6-13(11-17(3,4)5)10-14(16)9-7-8-12(2)15/h14,16H,1,7-11H2,2-5H3 |
Clave InChI |
QOYOOZPICZVFJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(CC(=C=C)C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)

![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
